1-(苯磺酰基)-2-溴吡咯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

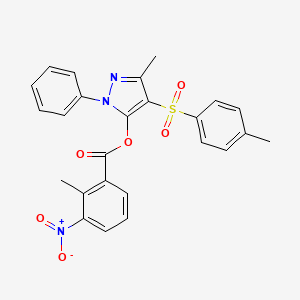

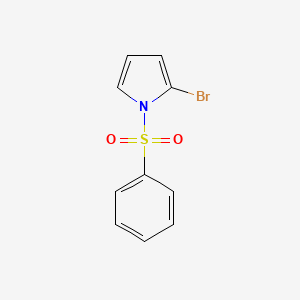

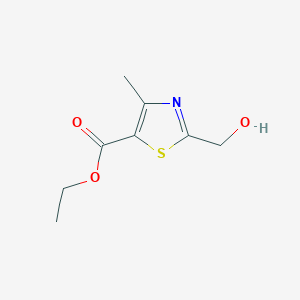

“1-(Benzenesulfonyl)-2-bromopyrrole” is a chemical compound that contains a benzenesulfonyl group and a bromopyrrole group . It’s related to 1-Benzenesulfonyl-1H-pyrrolo [2,3-b]pyridine-2-carboxylic acid, which has a molecular weight of 302.31 .

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .Molecular Structure Analysis

The molecular structure of “1-(Benzenesulfonyl)-2-bromopyrrole” can be analyzed using techniques such as X-ray diffraction . The structure of related compounds reveals that the piperazine ring is in a chair conformation . The geometry around the S atom is distorted tetrahedral .Chemical Reactions Analysis

The chemical reactions of “1-(Benzenesulfonyl)-2-bromopyrrole” could involve electrophilic aromatic substitution (EAS) reactions . This type of reaction is used to place the second group (SO2Cl) on the benzene ring . Benzenesulfonic acid, a related compound, exhibits the reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters .科学研究应用

定向锂化和官能化

- 定向锂化:N-苯磺酰基-3-溴吡咯的定向锂化允许选择性生成 C-2 锂化物质。这个过程是亲电控制的,能够通过 C-2 和 C-5 锂化物质之间的动态平衡实现区域选择性官能化 (Fukuda 等,2010)。

稳定衍生物的制备和偶联反应

- 稳定衍生物形成:2-溴-N-(对甲苯磺酰基)吡咯,2-溴吡咯的一种结晶稳定衍生物,已经以高产率制备出来。它在环境温度下表现出优异的稳定性,并且是与芳基硼酸进行 Suzuki 偶联反应的有效底物 (Knight 等,2003)。

吲哚和吡咯的合成

- 吲哚的合成:1-苯甲酰基-3-溴甲基吲哚和 1-苯磺酰基-3-溴甲基吲哚与各种亲核试剂反应,导致合成广泛的吲哚生物碱和药理学重要物质的潜在中间体 (Nagarathnam, 1992)。

- 吡咯合成:磺酰胺对溴乙炔的亲核加成促进了具有各种取代基的吡咯的制备,展示了吡咯化学的多功能性 (Yamagishi 等,2011)。

亲电反应和溴吡咯生物碱的合成

- 亲电反应:对 N-取代吡咯(包括 1-苄基吡咯)的硝化和溴化等亲电反应的研究揭示了取代模式和产物相互关系的见解 (Anderson & Griffiths, 1967)。

- 溴吡咯生物碱:对海绵的研究导致分离出苯并视菌素 C,一种具有抗菌活性的二聚溴吡咯生物碱。该化合物证明了溴吡咯衍生物在天然产物化学中的潜力 (Kubota 等,2009)。

作用机制

Target of Action

For instance, benzenesulfinic acid has been reported to interact with the Oxysterols receptor LXR-beta .

Mode of Action

The pyrrolidine ring, a component of this compound, is known to be a versatile scaffold for biologically active compounds . The benzenesulfonyl group can also participate in various reactions, contributing to the compound’s overall activity .

Biochemical Pathways

Compounds containing a pyrrolidine ring or a benzenesulfonyl group can influence a variety of biochemical pathways .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that factors such as molecular size, polarity, and the presence of functional groups can influence these properties .

Result of Action

Compounds containing a pyrrolidine ring or a benzenesulfonyl group can have various biological effects, depending on their specific structure and the nature of their targets .

Action Environment

The action, efficacy, and stability of 1-(Benzenesulfonyl)-2-bromopyrrole can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature .

属性

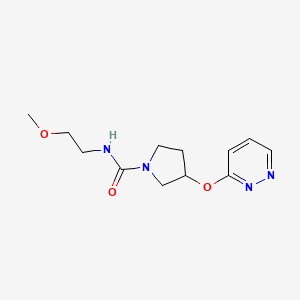

IUPAC Name |

1-(benzenesulfonyl)-2-bromopyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c11-10-7-4-8-12(10)15(13,14)9-5-2-1-3-6-9/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRIYSFPJYQFBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2974485.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2974487.png)

![2-chloro-N-[4-(morpholin-4-yl)butyl]pyridine-4-carboxamide](/img/structure/B2974495.png)

![6-Benzyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2974501.png)

![2-(4-(N,N-diallylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2974502.png)